molecular formula C18H16N2O3S B2589018 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone CAS No. 850932-24-0

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Cat. No. B2589018
CAS RN: 850932-24-0
M. Wt: 340.4
InChI Key: VHIXSPAKGNLHJC-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Eco-Friendly Synthesis of Indolyl Derivatives

Brahmachari and Banerjee (2014) developed an eco-friendly method for synthesizing pharmaceutically interesting functionalized indolyl derivatives, including 3,3-bis(indol-3-yl)indolin-2-ones, using sulfamic acid as a catalyst. This method is noted for its mild reaction conditions, excellent yields, and environmental friendliness, indicating a potential route for creating derivatives of the compound for various applications (Brahmachari & Banerjee, 2014).

Antibacterial and Antifungal Activities

A study on novel 1H-Indole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Aspergillus niger and Candida albicans. This suggests that structurally similar compounds, including the one , could potentially possess antimicrobial properties (Letters in Applied NanoBioScience, 2020).

Synthesis of Polycyclic Sulfonyl Indolines

Lu et al. (2019) synthesized novel polycyclic sulfonyl indolines through FeCl2-catalyzed or UV-driven intramolecular reactions, indicating the versatility of indole derivatives in forming structurally complex and potentially biologically active compounds (Lu et al., 2019).

Anti-inflammatory Properties

Research on chalcone derivatives of indole compounds highlighted potential anti-inflammatory effects, supporting the exploration of indole derivatives, such as the compound of interest, for anti-inflammatory applications (Rehman, Saini, & Kumar, 2022).

Anticonvulsant Potential

Ahuja and Siddiqui (2014) explored indole derivatives as anticonvulsant agents, demonstrating significant activity in models of epilepsy. This underscores the therapeutic potential of indole-based compounds in neurological conditions (Ahuja & Siddiqui, 2014).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1H-indol-3-ylsulfonyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-18(20-10-9-13-5-1-4-8-16(13)20)12-24(22,23)17-11-19-15-7-3-2-6-14(15)17/h1-8,11,19H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIXSPAKGNLHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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